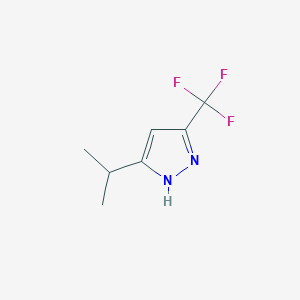

3-(trifluoroMethyl)-5-isopropyl-1H-pyrazole

説明

3-(trifluoroMethyl)-5-isopropyl-1H-pyrazole is a useful research compound. Its molecular formula is C7H9F3N2 and its molecular weight is 178.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Structural Studies and Tautomerism

- The structure of various N-unsubstituted pyrazoles, including ones similar to 3-(trifluoroMethyl)-5-isopropyl-1H-pyrazole, has been extensively studied. Techniques like X-ray crystallography, NMR, and DFT calculations have been utilized to understand their structural properties and tautomerism, contributing significantly to the field of organic chemistry and molecular design (Claramunt et al., 2006).

Chemical Synthesis and Regioselectivity

- Research has been conducted on the regioselective synthesis of trifluoromethylated pyrazoles, including this compound. Solvent-switchable procedures have been developed, significantly impacting the synthesis of drugs like Celebrex and SC-560 (Muzalevskiy et al., 2017).

pH Measurement in Biological Media

- The synthesis of trifluoromethylazoles, closely related to this compound, and the determination of their pKa values via 19F NMR spectroscopy has led to their potential use in measuring pH in biological media, which is crucial for various biomedical applications (Jones et al., 1996).

Development of Efficient Synthesis Routes

- Improved and more efficient synthesis procedures for trifluoromethyl substituted pyrazoles, including those similar to this compound, have been developed. This research is significant for pharmaceutical and material sciences, contributing to the creation of more cost-effective and sustainable synthetic routes (Grünebaum et al., 2016).

Development of Bioactive Compounds

- Research on the synthesis of 3(5)-trifluoromethyl-1H-pyrazoles derived from hemicurcuminoids and their potential bioactivity, such as inhibition of iNOS isoforms, has been conducted. This is important for the development of novel therapeutic agents (Nieto et al., 2015).

Electroluminescence in OLEDs

- The use of this compound derivatives in organic light-emitting diodes (OLEDs) for electroluminescence has been explored, contributing to the advancement of display and lighting technologies (Su et al., 2021).

作用機序

Target of Action

Compounds with a trifluoromethyl group are known to exhibit various pharmacological activities .

Mode of Action

One hypothesis suggests that compounds with structural similarity to phenolic compounds, such as 3-trifluoromethyl-4-nitrophenol (tfm), may impair mitochondrial oxidative phosphorylation . Another hypothesis suggests that TFM targets the gill, interfering with gill ion uptake .

Biochemical Pathways

It’s worth noting that the biotransformation of organofluorine compounds by microorganisms has been well-studied .

Pharmacokinetics

It’s known that compounds with a trifluoromethyl group often exhibit unique physicochemical properties, which can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .

Result of Action

It’s known that trifluoromethyl group-containing compounds exhibit numerous pharmacological activities .

将来の方向性

生化学分析

Biochemical Properties

3-(trifluoroMethyl)-5-isopropyl-1H-pyrazole plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes such as cytochrome P450 and proteins involved in metabolic pathways. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the activity and stability of the enzymes and proteins it interacts with .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, leading to alterations in gene expression profiles and metabolic fluxes. These changes can impact various cellular functions, including cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The compound’s trifluoromethyl group is particularly important in these interactions, as it can form strong hydrogen bonds and influence the electronic properties of the target biomolecules. This can lead to changes in enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can exhibit toxic effects, including cellular damage and adverse physiological responses. These threshold effects are important for determining the safe and effective use of the compound in various applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic fluxes and alter the levels of key metabolites. For example, it can modulate the activity of enzymes involved in the tricarboxylic acid cycle and glycolysis, leading to changes in energy production and metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its overall activity and function. The compound’s distribution can also be influenced by its physicochemical properties, such as solubility and membrane permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. This localization can impact its interactions with biomolecules and its overall biochemical activity. For instance, localization to the mitochondria can influence energy production and metabolic processes .

特性

IUPAC Name |

5-propan-2-yl-3-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3N2/c1-4(2)5-3-6(12-11-5)7(8,9)10/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFMPASDBKDTNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。